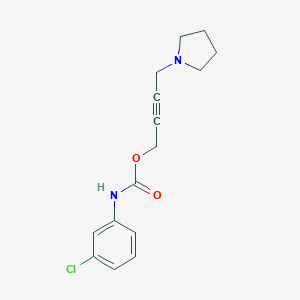
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazin
Übersicht
Beschreibung
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine, also known as 4-methyl-2,4-diaminotriazine or 4-methyl-2,4-diaminotriazin-6-amine, is an organic compound belonging to the triazine class of heterocyclic compounds. It is a colorless, crystalline solid that is soluble in water. It is used in the synthesis of pharmaceuticals and other organic compounds, and is also used as a reagent in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Es wurde berichtet, dass Diazine, einschließlich unserer Verbindung von Interesse, Antikrebs-Eigenschaften aufweisen . Sie wurden bei der Synthese von von der FDA zugelassenen Medikamenten mit Pyrimidin als zentraler Einheit verwendet, die verschiedene Substituenten trägt . Zum Beispiel sind Imatinib, Dasatinib und Nilotinib Pyrimidin-basierte Medikamente und etablierte Behandlungen für Leukämie .
Antibakterielle und antimikrobielle Anwendungen
Es wurde berichtet, dass Diazine antibakterielle und antimikrobielle Eigenschaften aufweisen . Sie können das Wachstum von Bakterien und anderen Mikroorganismen hemmen, was sie für die Behandlung verschiedener Infektionen nützlich macht .
Entzündungshemmende Anwendungen
Es wurde berichtet, dass Diazine entzündungshemmende Eigenschaften aufweisen . Sie können den Ausdruck und die Aktivität bestimmter wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbarem Stickstoffoxidsynthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotrienen und einigen Interleukinen hemmen .
Antifungal-Anwendungen
Es wurde berichtet, dass Diazine antifungale Eigenschaften aufweisen . Sie können das Wachstum von Pilzen hemmen, was sie für die Behandlung verschiedener Pilzinfektionen nützlich macht<a aria
Wirkmechanismus
Target of Action
The primary target of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine, a pyrimidine derivative, is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By suppressing the activity of these enzymes, it reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain .
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid metabolic pathway, leading to a decrease in the production of PGE2 . This results in the reduction of inflammation and pain, as PGE2 is responsible for the sensitization of sensory nerve endings to pain .
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate would be influenced by factors such as its lipophilicity, molecular size, and the presence of metabolic enzymes .
Result of Action
The primary result of the compound’s action is the reduction of inflammation and pain . By inhibiting the production of PGE2, it can potentially alleviate symptoms in conditions characterized by inflammation and pain .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can impact the compound’s stability .
Eigenschaften
IUPAC Name |
6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-6-2-4-7(5-3-6)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECZZKFYYMMMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274877 | |
| Record name | 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19338-12-6 | |
| Record name | 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the typical hydrogen bonding motif observed in crystal structures of 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine with benzoic acid derivatives?
A1: Both research papers demonstrate that 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine consistently forms adducts with benzoic acid and 4-methylbenzoic acid through N—H⋯O and O—H⋯N hydrogen bonds. These interactions arrange themselves in a characteristic R22(8) motif. This motif further propagates via N—H⋯N hydrogen bonds, creating supramolecular ribbon structures within the crystal lattice [, ].
Q2: How does the conformation of 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine influence its crystal packing?
A2: The molecule of 6-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is not planar. The triazine ring and the adjacent benzene ring maintain a dihedral angle of approximately 28.85° [] to 29.2° []. This non-planar conformation, alongside the hydrogen bonding patterns described previously, plays a crucial role in the overall crystal packing of this compound when crystallized with benzoic acid derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)





